![molecular formula C22H22N4O3S B2966688 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894029-47-1](/img/structure/B2966688.png)
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H20N4O3S, with a molecular weight of approximately 408.48 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H20N4O3S |
Molecular Weight | 408.48 g/mol |
Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and triazole moieties, which are known for their diverse pharmacological profiles. Various methods such as microwave-assisted synthesis have been reported to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial fatty acid biosynthesis through targeting enzymes like FabI .
Anticancer Properties
Studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anticancer activities. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The results suggest that it may induce apoptosis and inhibit cell proliferation, likely through interference with critical cellular pathways .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted in related studies. This inhibition is crucial as COX enzymes play a significant role in inflammation and pain pathways. Compounds with similar structures have been shown to alleviate symptoms associated with inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to reduced activity of targets such as COX and FabI.
- Molecular Interactions : The presence of heteroatoms allows for hydrogen bonding and π–π stacking interactions with biomolecules, enhancing binding affinity .
- Apoptotic Pathways : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells by modulating key signaling molecules.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several thiazolo[3,2-b][1,2,4]triazole derivatives against common pathogens. The results indicated that compounds similar to the one discussed showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against Candida albicans and E. coli .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent .
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-7-3-15(4-8-18)13-20(27)23-12-11-17-14-30-22-24-21(25-26(17)22)16-5-9-19(29-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCNBYSTNPMBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。